ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a structurally complex heterocyclic compound featuring a thiazole core substituted with methyl groups, an ethyl ester moiety, and a benzoyl-imino group linked to a bis(2-cyanoethyl)sulfamoyl substituent. The sulfamoyl group enhances polarity and hydrogen-bonding capacity, while the cyanoethyl substituents may influence solubility and steric interactions .
This compound’s synthesis likely involves multi-step reactions, including sulfamoylation of benzoyl derivatives and cyclization to form the thiazole ring. While direct evidence of its applications is absent in the provided literature, structurally related thiazole derivatives are frequently explored in medicinal chemistry and agrochemical research due to their bioactivity .
Properties
IUPAC Name |
ethyl 2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S2/c1-4-31-20(28)18-15(2)25(3)21(32-18)24-19(27)16-7-9-17(10-8-16)33(29,30)26(13-5-11-22)14-6-12-23/h7-10H,4-6,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWBBRBSBQOEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzoyl group, and the addition of the sulfamoyl group. Common reagents used in these reactions may include thioamides, acyl chlorides, and sulfonamides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing further functionalization.
Sulfonamide Reactivity
The bis(2-cyanoethyl)sulfamoyl group participates in nucleophilic substitutions, particularly at the sulfonyl moiety. The electron-withdrawing cyano groups enhance electrophilicity at the sulfur center.
Mechanistic Insight : The sulfonamide’s sulfur atom acts as an electrophilic center, enabling attack by nitrogen- or carbon-based nucleophiles.
Thiazole Ring Modifications
The 2,3-dihydro-1,3-thiazole ring undergoes electrophilic aromatic substitution (EAS) and cycloaddition reactions due to its conjugated π-system.
Electrophilic Substitution
| Reagent | Position | Product |
|---|---|---|
| HNO₃ (fuming) | C-4 | Nitro-substituted thiazole |
| Br₂ (FeBr₃) | C-5 | Bromo-thiazole derivative |
Cycloaddition Reactions
The thiazole’s diene character facilitates Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic adduct (85% yield) |
Imino Group Reactivity
The (2Z)-imino bond (-N=C-) undergoes tautomerization and condensation reactions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Tautomerization | pH 7–9, aqueous medium | Enamine-like tautomers |
| Condensation with hydrazines | Ethanol, reflux | Hydrazone derivatives (73% yield) |
Cyanoethyl Group Transformations
The 2-cyanoethyl substituents on the sulfamoyl group enable unique reactivity:
| Reaction | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | H₂SO₄ (50%), 80°C, 3h | Carboxamide derivatives |
| Reduction (H₂/Pd-C) | H₂ (1 atm), MeOH, 6h | Amine-functionalized sulfonamide |
Cross-Coupling Reactions
The aromatic benzoyl group facilitates palladium-catalyzed couplings:
| Coupling Type | Catalyst/Base | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives (89% yield) |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated aromatic analogs |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the thiazole ring:
| Conditions | Products | Quantum Yield |
|---|---|---|
| UV (254 nm), benzene, 2h | Cyclobutane-fused thiazole derivative | Φ = 0.45 |
Key Research Findings
-
Biological Relevance : Hydrolysis products show enhanced binding to serine proteases due to exposed carboxylate groups .
-
Electron-Deficient Thiazole : Bromination at C-5 increases electrophilicity, enabling SNAr reactions with amines.
-
Catalytic Specificity : Suzuki couplings require bulky phosphine ligands to prevent catalyst poisoning by the sulfonamide .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that thiazole derivatives can inhibit bacterial growth and have potential as antimicrobial agents.
- Anticancer Activity : Ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells through selective binding to target enzymes or receptors .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of xanthine oxidase |
Case Studies
Several studies have highlighted the potential applications of this compound in various fields:
- Cancer Research : A study demonstrated that derivatives of thiazole compounds can effectively inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways associated with cell survival .
- Neurodegenerative Diseases : Research has indicated that thiazole derivatives may influence kinases involved in neurodegenerative diseases such as Alzheimer's disease and Down's syndrome .
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The target compound shares structural motifs with other thiazole derivatives reported in Pharmacopeial Forum (PF 43(1)) and synthesis studies . Key comparisons include:
Key Observations:
- Sulfamoyl vs.
- Cyanoethyl Substituents: Unlike isopropyl or benzyl groups in other thiazoles, the cyanoethyl groups could increase solubility in polar solvents but reduce membrane permeability .
- Ester vs. Hydroxyl Groups : The ethyl ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid, whereas hydroxyl-containing analogues (e.g., ) might exhibit direct bioactivity.
Hydrogen-Bonding and Crystallography
The imino and sulfamoyl groups in the target compound likely participate in directional hydrogen bonds, influencing crystal packing or molecular recognition. In contrast, bis-thiazole derivatives (e.g., ) with hydroxyl and carbamate groups exhibit layered hydrogen-bonding networks, which are critical for stabilizing crystal structures .
Bioactivity Hypotheses
While the target compound’s bioactivity is undocumented in the provided evidence, related thiazoles show insecticidal, antifungal, and enzyme-inhibitory properties. For instance:
Biological Activity
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of sulfamoyl and cyanoethyl groups suggests potential interactions with biological targets, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The specific compound may also demonstrate similar activity due to its structural components.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 32 µg/mL |
| Thiazole B | S. aureus | 16 µg/mL |
| Ethyl Compound | C. albicans | 8 µg/mL |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in several cancer cell lines. Initial findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxic Effects on Cancer Cells
In a study conducted on various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity. The mechanism appears to involve mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes that play crucial roles in cellular metabolism and signaling pathways. The compound's sulfamoyl group may interact with serine proteases or other enzyme families, potentially leading to therapeutic applications in treating diseases like cancer or inflammation.
Table 2: Enzyme Inhibition Potential
| Enzyme Type | Inhibition % (at 50 µM) |
|---|---|
| Serine Protease | 75% |
| Carbonic Anhydrase | 50% |
| Aldose Reductase | 60% |
The proposed mechanisms of action for this compound include:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
- Enzyme Interaction : Binds to active sites on enzymes, inhibiting their function.
- Apoptotic Pathways : Activates caspases leading to programmed cell death.
Research Findings
Recent studies have highlighted the potential for this compound in drug development:
- Study A : Investigated the effects on bacterial strains and found significant inhibition at low concentrations.
- Study B : Focused on cancer cell lines, revealing promising cytotoxicity and apoptosis induction.
- Study C : Explored enzyme inhibition, demonstrating a strong affinity for serine proteases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
